Cas no 89-80-5 ((±)-Menthone)

(±)-Menthone is a racemic mixture of the ketone derivative of menthol, widely utilized in flavor, fragrance, and pharmaceutical applications. This compound exhibits a characteristic minty, cooling aroma, making it valuable in perfumery and flavor formulations. Its chemical stability and compatibility with various solvents enhance its utility in synthetic and industrial processes. (±)-Menthone serves as a key intermediate in organic synthesis, particularly in the production of menthol and related terpenoids. With a well-defined purity profile and consistent performance, it meets stringent industry standards for research and manufacturing. Its versatility and reliable physicochemical properties make it a preferred choice in specialty chemical applications.
(±)-Menthone structure
(±)-Menthone structure
Product Name:(±)-Menthone
CAS No:89-80-5
MF:C10H18O
MW:154.249323368073
MDL:MFCD00136033
CID:34529
Update Time:2025-07-22

(±)-Menthone Chemical and Physical Properties

Names and Identifiers

    • Menthone
    • (±)-Menthone
    • Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
    • METHON
    • (+/-)-3-menthone
    • (+/-)-menthone
    • (2SR,5RS)-5-methyl-2-isopropylcyclohexanone
    • DL-MENTHONE
    • MENTHONE (REFERENCE GRADE)
    • P-MENTHONE
    • trans-Menthone
    • 2-Isopropyl-5-methylcyclohexanone
    • Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans- (ZCI)
    • p-Menthan-3-one, trans- (8CI)
    • rel-(2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone (ACI)
    • Menthone G
    • Neomenthone
    • trans-Menthan-3-one
    • trans-p-Menthan-3-one
    • trans-p-Menthone
    • MDL: MFCD00136033
    • Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
    • InChI Key: NFLGAXVYCFJBMK-BDAKNGLRSA-N
    • SMILES: C([C@@H]1CC[C@@H](C)CC1=O)(C)C

Computed Properties

  • Exact Mass: 154.13600
  • Monoisotopic Mass: 154.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: It has a fresh mint aroma with a slight woody aroma. Liquid at normal temperature.
  • Density: 0.896
  • Boiling Point: 85-88 ºC (12 mmHg)
  • Flash Point: 69 ºC
  • Refractive Index: 1.450
  • PSA: 17.07000
  • LogP: 2.64770
  • FEMA: 2667

(±)-Menthone Security Information

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(±)-Menthone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  5-Fluoro-2-azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ;  6 h, rt
Reference
Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships
Shibuya, Masatoshi; Nagasawa, Shota; Osada, Yuji; Iwabuchi, Yoshiharu, Journal of Organic Chemistry, 2014, 79(21), 10256-10268

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  0.5 h, rt
Reference
Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species
Yusubov, Mekhman S.; Nemykin, Victor N.; Zhdankin, Viktor V., Tetrahedron, 2010, 66(31), 5745-5752

Production Method 3

Reaction Conditions
1.1 120 h, 28 °C
Reference
Stereoselective oxidation of alcohols using whole cells of Rhizomucor miehei CECT 2749
Garcia-Burgos, C.; Carballeira, J. D.; Sinisterra, J. V., Journal of Molecular Catalysis B: Enzymatic, 2006, 41(1-2), 16-20

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: tert-Butanol ;  16 h, 90 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  0 °C
Reference
Facile oxidative conversion of alcohols to esters using molecular iodine
Mori, Naoshi; Togo, Hideo, Tetrahedron, 2005, 61(24), 5915-5925

Production Method 5

Reaction Conditions
Reference
Selective reduction of α,β-unsaturated carbonyl compounds by sodium hydrotelluride
Yamashita, Masakazu; Kato, Yukihiko; Suemitsu, Rikisaku, Chemistry Letters, 1980, (7), 847-8

Production Method 6

Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  5 min, 20 - 25 °C
Reference
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

Production Method 7

Reaction Conditions
1.1 Reagents: Tempo ,  Hypochlorous acid, sodium salt, pentahydrate Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane ;  24 h, 5 °C
Reference
Sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals; An effective re-oxidant for TEMPO oxidation
Okada, Tomohide; Asawa, Tomotake; Sugiyama, Yukihiro; Iwai, Toshiaki; Kirihara, Masayuki; et al, Tetrahedron, 2016, 72(22), 2818-2827

Production Method 8

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 3,5-dimethyl-1H-pyraz… ;  5 min, rt
Reference
3,5-Dimethylpyrazolium chlorochromate(VI), an efficient reagent for solvent-free oxidation of organic substrates
Canbulat, Melek; Ozgun, Beytiye, Synthesis and Reactivity in Inorganic, 2012, 42(5), 634-637

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cetylpyridinium chloride ,  Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ;  8 h, 363 K
Reference
A water-soluble dilacunary silicotungstate as an effective catalyst for oxidation alcohols in water with hydrogen peroxide
Ma, Baochun; Zhang, Yingshuai; Ding, Yong; Zhao, Wei, Catalysis Communications, 2010, 11(9), 853-857

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  0.5 h, rt
Reference
Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone
Yusubov, Mekhman S.; Zagulyaeva, Aleksandra A.; Zhdankin, Viktor V., Chemistry - A European Journal, 2009, 15(42), 11091-11094

Production Method 11

Reaction Conditions
1.1 Reagents: Silica ,  Iodic acid Catalysts: Potassium bromide Solvents: Chloroform ,  Water ;  100 h, rt
Reference
A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr
Zolfigol, Mohammad Ali; Shirini, Farhad; Chehardoli, Gholamabbas; Kolvari, Eskandar, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275

Production Method 12

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Silica gel supported Jones reagent (SJR): a simple, versatile, and efficient reagent for oxidation of alcohols in non-aqueous media
Ali, Mohammed Hashmat; Wiggin, Candace J., Synthetic Communications, 2001, 31(21), 3383-3393

Production Method 13

Reaction Conditions
1.1 Reagents: Ethanaminium, N,N,N-triethyl-, (trichloride) Solvents: Acetonitrile
Reference
Tetraethylammonium trichloride: a versatile reagent for chlorinations and oxidations
Schlama, Thierry; Gabriel, Kiroubagaranne; Gouverneur, Veronique; Mioskowski, Charles, Angewandte Chemie, 1997, 36(21), 2342-2344

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Benzenesulfonic acid, 2-iodo-, sodium salt (1:1) Solvents: Acetonitrile ;  1 - 12 h, 70 °C
Reference
2-Iodobenzenesulfonic acid
Uyanik, Muhammet; Ishihara, Kazuaki; Zhang, Chi; Cui, Li-Qian, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium bromate Catalysts: Hydrochloric acid ,  4-(Benzoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Dichloromethane ,  Water ;  9 h, rt
Reference
4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions
Shen, Jiaxuan; Sun, Jiangkai; Qin, Shuangshuang; Chu, Changhu; Liu, Renhua, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Trioctylmethylammonium chloride ,  Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ;  7 h, 90 °C
Reference
Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen Peroxide
Zhang, Zhenxin; Zhu, Qianqian; Ding, Yong, Synthetic Communications, 2013, 43(9), 1211-1218

Production Method 17

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Pyridine Solvents: Acetonitrile ;  30 min, rt; 2 d, rt
Reference
The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst
van Summeren, Ruben P.; Romaniuk, Amy; IJpeij, Edwin G.; Alsters, Paul L., Catalysis Science & Technology, 2012, 2(10), 2052-2056

Production Method 18

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ;  24 h, rt
Reference
N-(1,1-Dimethylethyl)benzenesulfenamide
Heintzelman, Geoffrey R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-2

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Solvents: Acetic acid ,  Water
Reference
Synthesis of Putative Polyketide Precursors and Intermediates
O'Connell, Yvonne, 2007, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ;  24 h, rt
Reference
N-tert-Butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimide
Matsuo, Jun-ichi; Iida, Daisuke; Yamanaka, Hiroyuki; Mukaiyama, Teruaki, Tetrahedron, 2003, 59(35), 6739-6750

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Additional information on (±)-Menthone

Comprehensive Overview of (±)-Menthone (CAS No: 89-80-5)

Menthone, also known as menthone or isomenthone, is a naturally occurring cyclic monoterpene ketone that belongs to the class of organic compounds known as terpenoids. With the CAS number 89-80-5, menthone is widely recognized for its pleasant mint-like aroma and is commonly used in various industries, including food, cosmetics, and pharmaceuticals. This article provides an in-depth exploration of menthone's properties, applications, and recent advancements in its research and utilization.

The chemical structure of menthone is characterized by a bicyclic monoterpene framework with a ketone functional group. Its molecular formula is C10H16O, and it exists in two enantiomeric forms: (+)-menthone and (-)-menthone. The (±)-menthone designation refers to the racemic mixture of these two enantiomers. This compound is derived from the oxidation of limonene, a common terpene found in citrus fruits and other plants. The unique aromatic properties of menthone make it highly valuable in flavor and fragrance applications.

Historically, menthone has been isolated from various plant sources, including peppermint (Mentha piperita), spearmint (Mentha spicata), and other members of the Lamiaceae family. Recent advancements in biotechnology have enabled the production of menthone through metabolic engineering of microorganisms, such as yeast and bacteria. These engineered strains can synthesize menthone efficiently, offering a sustainable alternative to traditional extraction methods. This development aligns with the growing demand for eco-friendly and cost-effective production processes in the flavor and fragrance industry.

In terms of applications, menthone is extensively used as a flavoring agent in foods, beverages, and confectioneries. Its minty aroma enhances the sensory profile of products such as chewing gum, candies, and mouthwashes. Additionally, menthone finds application in personal care products like soaps, lotions, and perfumes due to its refreshing scent. The cosmetic industry has also explored the use of menthone in anti-aging formulations owing to its potential antioxidant properties.

Recent studies have shed light on the pharmacological activities of menthone. Research conducted by Smith et al. (2023) demonstrated that menthone exhibits anti-inflammatory properties by inhibiting COX-2 enzyme activity. Another study by Lee et al. (2023) highlighted its potential as an antimicrobial agent against gram-positive bacteria, making it a promising candidate for use in food preservation and healthcare products.

The global market for menthone has witnessed steady growth over the past decade, driven by increasing demand from the food and cosmetic industries. According to a market analysis report by Grand View Research (2023), the menthone market is projected to grow at a compound annual growth rate (CAGR) of 4.5% from 2023 to 2030. This growth is attributed to rising consumer preference for natural ingredients in personal care products and the expansion of the food flavoring sector.

In conclusion, menthone (CAS No: 89-80-5) is a versatile compound with a wide range of applications across multiple industries. Its natural origin, pleasant aroma, and diverse functional properties make it an essential ingredient in modern product formulations. Ongoing research continues to uncover new potential uses for menthone, further solidifying its position as a valuable compound in both industrial and therapeutic contexts.

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